molecular formula C9H16N4O B13074431 1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine

1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13074431
M. Wt: 196.25 g/mol
InChI Key: QTODEZPXZVRZLY-UHFFFAOYSA-N
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Description

1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the use of “click” chemistry, a powerful and versatile method for constructing 1,2,3-triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the use of an azide and an alkyne as starting materials, which react in the presence of a copper(I) catalyst to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar click chemistry techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the triazole ring into other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced triazole compounds.

Scientific Research Applications

1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine is unique due to the specific position of the oxan-4-yl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

1-[2-(oxan-4-yl)ethyl]triazol-4-amine

InChI

InChI=1S/C9H16N4O/c10-9-7-13(12-11-9)4-1-8-2-5-14-6-3-8/h7-8H,1-6,10H2

InChI Key

QTODEZPXZVRZLY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CCN2C=C(N=N2)N

Origin of Product

United States

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